4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide
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Overview
Description
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide is a fluorinated compound with the molecular formula C8H5F3N2O3S2 and a molecular weight of 298.26 g/mol . This compound belongs to the class of benzo[d]oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . This transformation proceeds efficiently to afford the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of microwave-assisted procedures and catalyst-free conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfanylamide, alkynylbenzenesulfonamide, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]oxazole derivatives, such as:
Uniqueness
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide is unique due to its trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F3N2O3S2 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C8H5F3N2O3S2/c9-8(10,11)17-5-3-1-2-4-6(5)13-7(16-4)18(12,14)15/h1-3H,(H2,12,14,15) |
InChI Key |
DMSYHZCDNFEEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
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